

An In-depth Technical Guide to 1-Cyclohexylpiperazine (CAS 17766-28-8)

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Compound of Interest

Compound Name: 1-(2-Cyclohexylethyl)piperazine

Cat. No.: B160841

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Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and development purposes only. All handling and use of this chemical should be conducted by trained professionals in a controlled laboratory setting, adhering to all applicable safety guidelines.

Introduction

This technical guide provides a comprehensive overview of the properties, synthesis, and biological significance of the compound with CAS number 17766-28-8. It is critical to note that while the user query specified the name "1-(2-Cyclohexylethyl)piperazine," the CAS number 17766-28-8 correctly corresponds to 1-Cyclohexylpiperazine. This document will focus exclusively on the properties and data associated with 1-Cyclohexylpiperazine.

1-Cyclohexylpiperazine is an organic compound featuring a piperazine ring N-substituted with a cyclohexyl group.[1] This structure serves as a key pharmacophore and building block in medicinal chemistry, most notably in the development of high-affinity ligands for sigma (σ) receptors.[2] Its derivatives have shown potential in diagnostics and therapeutics, particularly in oncology and neuroscience.[3][4] This guide consolidates available technical data, including physicochemical properties, detailed synthesis protocols, spectroscopic information, and an exploration of its biological activity.



Physicochemical and Spectroscopic Properties

The fundamental properties of 1-Cyclohexylpiperazine are summarized below. Data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of 1-Cyclohexylpiperazine

Property	Value	Source(s)
CAS Number	17766-28-8	[5]
IUPAC Name	1-cyclohexylpiperazine	[5]
Molecular Formula	C10H20N2	[2]
Molecular Weight	168.28 g/mol	[2]
Appearance	White to light yellow or yellow- brownish low melting solid/powder.	[2][6]
Melting Point	28-32 °C	
Boiling Point	287.25 °C (rough estimate)	
Density	0.9725 g/cm³ (rough estimate)	[2]
pKa (Predicted)	9.25 ± 0.10	[2]
Solubility	Slightly soluble in Chloroform and Methanol.	[2]
InChlKey	XPDSXKIDJNKIQY- UHFFFAOYSA-N	[5]
SMILES	C1CCC(CC1)N2CCNCC2	[5]

Table 2: Spectroscopic Data Summary



Spectroscopy Type	Data Availability	Source(s)
¹ H NMR	Spectrum available. Conforms to structure.	[6][7]
¹³ C NMR	Spectrum available.	[5]
Infrared (IR)	Vapor Phase IR Spectrum available from SpectraBase.	[5]
Mass Spectrometry (MS)	GC-MS data available from SpectraBase / DigiLab.	[5]

Note: While the existence of spectroscopic data is confirmed, detailed peak lists and chemical shifts are best obtained directly from the cited databases such as PubChem or commercial suppliers.

Synthesis of 1-Cyclohexylpiperazine

A robust and scalable synthesis protocol for 1-Cyclohexylpiperazine has been detailed in the literature, notably in patent CN112645901A. The method involves a two-step process: Nalkylation of a protected piperazine followed by deprotection.

This protocol is adapted from patent CN112645901A.[8][9]

Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine (Intermediate)

- To a 50L reaction vessel, add cyclohexyl bromide (4.8 kg, 29.5 mol), anhydrous acetonitrile (30 kg), 1-Boc-piperazine (5.0 kg, 26.84 mol), and potassium carbonate (4.08 kg, 29.5 mol) under stirring.
- Slowly heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the solid inorganic salts.



Concentrate the filtrate to dryness under reduced pressure to obtain 4-Boc-1-cyclohexylpiperazine as a red oily substance (yield: ~96.6%).

Step 2: Deprotection to form 1-Cyclohexylpiperazine Hydrochloride

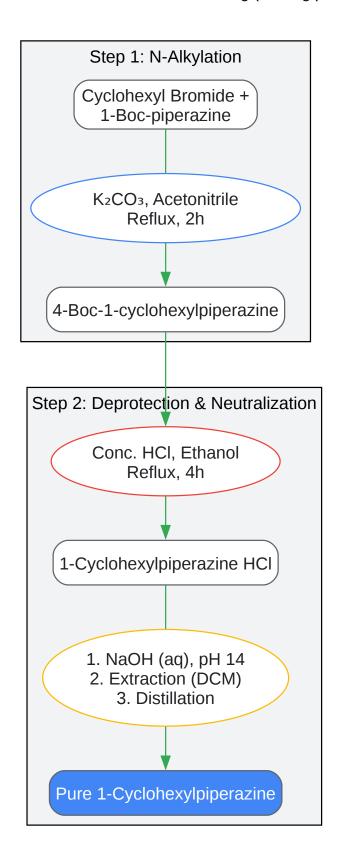
- At room temperature, add the intermediate from Step 1 (7.0 kg) to a 50L reactor.
- Add absolute ethanol (26 kg) followed by the slow addition of concentrated hydrochloric acid (6.6 L). Caution: This addition is exothermic and generates gas. Control the rate of addition and ensure adequate ventilation.
- After adding the acid, gradually heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.
- Once the reaction is complete, cool the mixture and evaporate the solvent to dryness under reduced pressure.
- Add isopropanol to the residue to form a slurry.
- Filter the solid product and dry to obtain 1-cyclohexylpiperazine hydrochloride.

Step 3: Neutralization to 1-Cyclohexylpiperazine (Free Base)

- Dissolve the hydrochloride salt from Step 2 in water (6 kg) in a 20L reaction vessel.
- Adjust the pH to 14 using a 20% sodium hydroxide solution.
- Extract the aqueous layer with dichloromethane (6 kg). Separate the layers.
- Re-extract the aqueous layer with dichloromethane (2 x 2 kg), ensuring the pH of the aqueous layer remains at 14.
- Combine all organic layers and dry over anhydrous sodium sulfate.
- Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.



 Purify the crude product by distillation under reduced pressure to yield pure 1-Cyclohexylpiperazine as an oil that solidifies on standing (melting point ~34 °C).





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Caption: Synthesis workflow for 1-Cyclohexylpiperazine.

Biological Activity and Applications

1-Cyclohexylpiperazine is primarily recognized for its interaction with sigma (σ) receptors, which are overexpressed in various tumor cell lines.[4] While it serves as a foundational structure for more complex and potent ligands, it possesses intrinsic binding affinity, particularly for the σ_2 subtype.

The compound itself is a moderate affinity σ_2 receptor ligand. Its key value lies in being a crucial component of high-affinity σ_2 receptor agonists like PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine).[3] The cyclohexylpiperazine moiety is essential for the binding of these more complex derivatives to the sigma receptors. Studies on PB28 and related analogs have elucidated a potential mechanism for inducing cell death in cancer cells.[4]

Table 3: Sigma Receptor Binding Affinities

Compound	Receptor	Binding Affinity (Ki, nM)	Cell Line / Tissue
1- Cyclohexylpiperazine (59)	σ 2	4.70	SK-N-SH Cells
PB28 (Derivative)	σι	0.38	Guinea Pig Brain
PB28 (Derivative)	σ 2	0.68	Rat Liver

Data sourced from Berardi et al. (2009).

The 1-cyclohexylpiperazine scaffold is a privileged structure in the design of:

 Anticancer Agents: Derivatives act as σ₂ receptor agonists, inducing apoptosis in various cancer cell lines, including pancreatic cancer.[4][5]

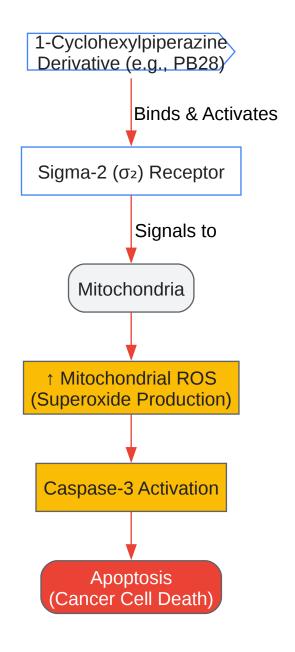


- Diagnostic Imaging Agents: The high affinity of its derivatives for sigma receptors makes them candidates for the development of PET tracers for tumor imaging.[3]
- Neurological Research Tools: As sigma receptors are involved in various CNS pathologies, these ligands are used to probe receptor function and distribution.[5]

Postulated Signaling Pathway of Derivatives

While a specific signaling pathway for 1-Cyclohexylpiperazine is not well-defined, extensive research on its potent agonist derivative, PB28, has outlined a mechanism of action in cancer cells. This pathway is believed to be representative of σ_2 agonists built upon the 1-cyclohexylpiperazine scaffold. The activation of the σ_2 receptor by these ligands initiates a signaling cascade that leads to increased production of mitochondrial Reactive Oxygen Species (ROS), subsequent activation of executioner caspases (like caspase-3), and ultimately, programmed cell death (apoptosis).[4][5]





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Caption: Postulated signaling pathway for σ_2 receptor agonists.

Experimental Protocols: Biological Assays

To evaluate the biological activity of 1-Cyclohexylpiperazine and its derivatives, standard in vitro assays are employed. The following is a representative protocol for determining cytotoxicity.

This protocol is a generalized method based on procedures described for testing σ_2 receptor ligands.[5]



- Cell Seeding: Plate pancreatic cancer cells (e.g., Panc-02) in a 96-well plate at a density of 2 \times 10⁴ cells/well in 100 μ L of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare stock solutions of 1-Cyclohexylpiperazine in a suitable solvent (e.g., DMSO). Serially dilute the compound to achieve a range of final concentrations (e.g., 1 μ M to 100 μ M). Add the compound dilutions to the cells. Include untreated and solvent-only controls.
- Incubation: Incubate the treated cells for a specified duration (e.g., 24, 48, or 72 hours) at 37
 °C in a humidified 5% CO₂ atmosphere.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan precipitate.
- Solubilization: Add 100 μL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot the viability against the compound concentration and determine the EC₅₀ (half-maximal effective concentration) value using non-linear regression analysis.

Safety and Handling

1-Cyclohexylpiperazine is classified as a hazardous chemical. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

Table 4: GHS Safety and Hazard Information



Category	Information	Source(s)
Signal Word	Danger	[4]
Hazard Classifications	Skin Corrosion/Irritation (Category 1); Serious Eye Damage/Eye Irritation (Category 1); Specific target organ toxicity - single exposure (Category 3, Respiratory system)	[4]
Hazard Statements	H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.	[4][5]
Precautionary Statements	P260: Do not breathe dust/fume/gas/mist/vapors/spr ay. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.	[4]



This is not an exhaustive list. Always refer to the most current Safety Data Sheet (SDS) from the supplier before handling.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Cyclohexylpiperazine (CAS 17766-28-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160841#1-2-cyclohexylethyl-piperazine-cas-number-17766-28-8-properties]

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